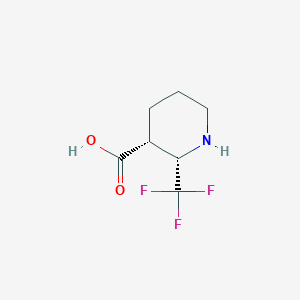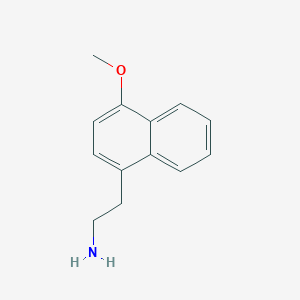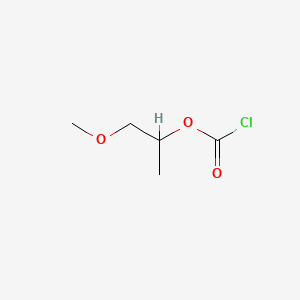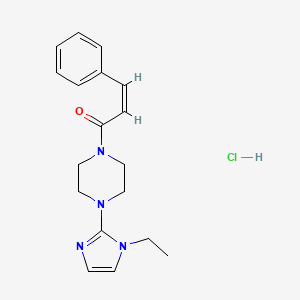
(2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of (2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylic acid and related derivatives involves several key steps, including ring expansion, diastereoselective nucleophilic substitution, and stereoselective rearrangement. For example, 3-substituted 2-(trifluoromethyl)piperidines can be synthesized by ring expansion of (trifluoromethyl)prolinols, obtained from L-proline through an aziridinium intermediate. This process is regio- and diastereoselective, highlighting the method's precision in achieving the desired stereochemistry (Rioton et al., 2015).
Molecular Structure Analysis
The molecular structure of piperidine derivatives, including this compound, has been extensively studied through various spectroscopic methods and computational studies. For instance, the structural and spectroscopic analysis of diastereomeric complexes of piperidine-3-carboxylic acid with tartaric acid revealed insights into the absolute configuration of the C(3) atom in these compounds, which is crucial for understanding the stereochemistry and molecular interactions of such derivatives (Bartoszak-Adamska et al., 2011).
Chemical Reactions and Properties
Piperidine derivatives undergo a variety of chemical reactions, showcasing their reactivity and potential for further functionalization. The reactivity pattern includes nucleophilic substitution reactions, where 2-methoxy- and 2-acyloxypiperidines can undergo efficient and selective transformations under the influence of metal triflates, leading to the formation of various substituted piperidines with specific stereochemistry (Okitsu et al., 2001).
Scientific Research Applications
Cancer Treatment Research
(2S,3R)-2-(Trifluoromethyl)piperidine-3-carboxylic acid has been studied for its potential use in cancer treatment. One compound, incorporating a variation of this molecule, has shown properties that inhibit Aurora A, a protein kinase involved in cancer cell proliferation. Such compounds could be beneficial in developing new cancer therapies (ロバート ヘンリー,ジェームズ, 2006).
Structural and Spectroscopic Studies
The compound has been the subject of structural and spectroscopic studies. For example, research involving diastereomeric complexes with tartaric acid provided insights into its structural properties, which is essential for understanding its interactions in biological systems (E. Bartoszak-Adamska et al., 2011).
Synthesis Techniques
Significant work has been done on the enantioselective synthesis of this compound, which is crucial for producing specific forms of the molecule that have desired biological activities. Such synthesis techniques are integral to pharmaceutical research and development (N. Garrido et al., 2011).
Inhibition of Matrix Metalloproteinases
Studies have also investigated the use of this compound in the inhibition of matrix metalloproteinases, enzymes that play a role in tissue remodeling and in the progression of various diseases including cancer (S. Pikul et al., 2001).
Glycosidase Inhibitory Activity
Research has explored its role as a specific inhibitor in glycosidase inhibitory activity, which has implications in the treatment of disorders like diabetes (V. U. Pawar et al., 2010).
Antimetastatic Activity
Its derivatives have been studied for antimetastatic activity, suggesting potential in cancer treatment (Y. Nishimura et al., 1997).
properties
IUPAC Name |
(2S,3R)-2-(trifluoromethyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2/c8-7(9,10)5-4(6(12)13)2-1-3-11-5/h4-5,11H,1-3H2,(H,12,13)/t4-,5+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTBXNNDKSJVTA-UHNVWZDZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](NC1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-amino-N-(2-methoxyethyl)-1-((3-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2480153.png)

![2-amino-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2480156.png)
![(6S)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B2480158.png)
![1-(2-chlorophenyl)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2480160.png)
![N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B2480161.png)



![2-Ethyl-5-((4-ethylpiperazin-1-yl)(4-isopropylphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2480168.png)
![4-(2,3-dihydro-1H-inden-5-yl)-N-[(4-methoxyphenyl)methyl]phthalazin-1-amine](/img/structure/B2480170.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2480171.png)
![N-(3-ethylphenyl)-3-((4-ethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2480172.png)
